Cas no 139592-91-9 (1-(4-fluorophenyl)methylpyrrolidine)

1-(4-Fluorophenyl)methylpyrrolidine is a fluorinated pyrrolidine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a fluorophenyl group attached to a pyrrolidine core, offers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. The fluorine substituent enhances metabolic stability and binding affinity in bioactive molecules, while the pyrrolidine ring contributes to conformational rigidity. This compound is particularly useful in the development of CNS-targeting agents, receptor modulators, and enzyme inhibitors. Its well-defined synthetic pathway and high purity make it suitable for research and industrial-scale applications. Proper handling and storage under inert conditions are recommended to ensure stability.
1-(4-fluorophenyl)methylpyrrolidine structure
139592-91-9 structure
Product Name:1-(4-fluorophenyl)methylpyrrolidine
CAS No:139592-91-9
MF:C11H14FN
MW:179.233966350555
MDL:MFCD00716892
CID:1275744
PubChem ID:10631195
Update Time:2025-06-10

1-(4-fluorophenyl)methylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 1-[(4-fluorophenyl)methyl]-
    • 1-[(4-fluorophenyl)methyl]pyrrolidine
    • 1-(4-fluorophenyl)methylpyrrolidine
    • EN300-1196732
    • 1-(4-fluorobenzyl)pyrrolidine
    • STK074644
    • AKOS003973833
    • DTXSID40442687
    • 139592-91-9
    • N-(4-fluorobenzyl)-pyrrolidine
    • SCHEMBL5319459
    • MDL: MFCD00716892
    • Inchi: 1S/C11H14FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2
    • InChI Key: HRRFDYCXYAHGQN-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CN1CCCC1

Computed Properties

  • Exact Mass: 179.11112
  • Monoisotopic Mass: 179.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24

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1-(4-fluorophenyl)methylpyrrolidine Suppliers

Amadis Chemical Company Limited
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(CAS:139592-91-9)1-(4-fluorophenyl)methylpyrrolidine
Order Number:A1175344
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:31
Price ($):397.0
Email:sales@amadischem.com

Additional information on 1-(4-fluorophenyl)methylpyrrolidine

Introduction to 1-(4-fluorophenyl)methylpyrrolidine (CAS No. 139592-91-9)

1-(4-fluorophenyl)methylpyrrolidine, identified by its Chemical Abstracts Service number CAS No. 139592-91-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural versatility and potential applications in drug discovery. The presence of a fluorophenyl moiety and a pyrrolidine ring system imparts unique electronic and steric properties, making it a valuable scaffold for developing novel therapeutic agents.

The compound's molecular structure consists of a pyrrolidine ring substituted with a 4-fluorophenylmethyl group. The fluorine atom in the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in pharmaceutical design. Pyrrolidine derivatives are well-documented for their role in various biological processes, including enzyme inhibition and receptor binding. The combination of these features makes 1-(4-fluorophenyl)methylpyrrolidine a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the binding affinity of 1-(4-fluorophenyl)methylpyrrolidine to biological targets with greater accuracy. Studies have shown that this compound exhibits potential as an intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The fluorine substituent plays a crucial role in modulating the binding properties, enhancing selectivity against off-target enzymes.

In vitro studies have demonstrated that derivatives of 1-(4-fluorophenyl)methylpyrrolidine can interact with proteins involved in signal transduction pathways, suggesting its utility in developing drugs for neurological disorders. The pyrrolidine core is particularly interesting as it mimics natural bioactive scaffolds found in numerous pharmacologically active compounds. Researchers are exploring its potential as a precursor for analogs with enhanced pharmacokinetic profiles, aiming to improve drug bioavailability and reduce side effects.

The synthesis of 1-(4-fluorophenyl)methylpyrrolidine involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing sufficient quantities of the compound for preclinical testing and eventual clinical trials.

One of the most compelling aspects of 1-(4-fluorophenyl)methylpyrrolidine is its adaptability in medicinal chemistry. By modifying the substituents on the pyrrolidine ring or the fluorophenyl moiety, researchers can generate libraries of analogs with tailored biological activities. This flexibility has led to several patents being filed for novel derivatives targeting specific diseases. The compound's structural framework is particularly amenable to further derivatization, offering a rich ground for innovation in drug development.

The growing interest in fluorinated compounds stems from their ability to improve drug properties such as solubility, metabolic stability, and binding affinity. 1-(4-fluorophenyl)methylpyrrolidine exemplifies this trend, as its fluorine-containing aromatic ring contributes significantly to these desirable characteristics. Pharmaceutical companies are increasingly investing in fluorinated drug candidates due to their proven efficacy and market success.

As computational tools become more sophisticated, virtual screening methods are being leveraged to identify potential lead compounds like 1-(4-fluorophenyl)methylpyrrolidine more efficiently. These high-throughput virtual screening approaches reduce the time and cost associated with traditional hit identification processes, accelerating the drug discovery pipeline. Researchers are also employing machine learning algorithms to predict the physicochemical properties of novel derivatives, further optimizing their design for clinical efficacy.

The role of 1-(4-fluorophenyl)methylpyrrolidine extends beyond academic research; it holds promise for industrial applications as well. Pharmaceutical manufacturers are keen on developing cost-effective synthetic routes to produce this compound at scale. Collaborative efforts between academia and industry are fostering innovation in process chemistry, ensuring that promising candidates like this can transition from laboratory research to commercialized therapies.

In conclusion, 1-(4-fluorophenyl)methylpyrrolidine (CAS No. 139592-91-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of a fluorinated aromatic ring with a pyrrolidine scaffold provides an ideal platform for developing next-generation drugs targeting various diseases. With ongoing research efforts focused on optimizing its synthesis and exploring new derivatives, this compound is poised to make substantial contributions to modern medicine.

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Amadis Chemical Company Limited
(CAS:139592-91-9)1-(4-fluorophenyl)methylpyrrolidine
A1175344
Purity:99%
Quantity:1g
Price ($):397.0
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